3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Description
3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C22H22ClF3N4O3S and its molecular weight is 514.95. The purity is usually 95%.
BenchChem offers high-quality 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Cytotoxic Activities
Novel derivatives of benzofuran and piperazine, including compounds structurally related to the chemical , have been synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. These compounds have shown significant efficacy against different bacterial strains and cell lines. Specifically, certain derivatives demonstrated superior antibacterial activities and biofilm inhibition capabilities compared to standard drugs like Ciprofloxacin, indicating their potential as potent antibacterial agents (Mekky & Sanad, 2020).
Antihypertensive Properties
Research has identified various analogs of 1,2,4-benzothiadiazine, with structures similar to the specified compound, possessing significant antihypertensive properties. These compounds have been effective in lowering blood pressure in animal models, suggesting their potential application as antihypertensive agents. Some of these compounds have demonstrated equal potency to known antihypertensive drugs in animal tests (Dillard et al., 1980).
Potential CNS Agents
A series of compounds, including benzazepines linked with piperazine, have been synthesized and evaluated for potential neuroleptic activity. These compounds, sharing structural similarities with the chemical , were found to possess neuroleptic-like activities. Such findings indicate the potential of these compounds in the development of central nervous system agents (Hino et al., 1988).
Antibacterial Activity and DNA Gyrase Inhibition
Several derivatives structurally related to 1,2,4-benzothiadiazine have been synthesized and assessed for their antibacterial activity. Some of these compounds demonstrated notable antibacterial efficacy and showed potential as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. This suggests their applicability in the development of new antibacterial agents (Culbertson, 1991).
Biopharmaceutical Applications
Studies have explored the reaction of substituted 4H-1,4-Benzothiazine with piperazine, focusing on their potential as biopharmaceutical materials. These compounds were examined for antimicrobial and antioxidant properties, indicating their significance in the field of biopharmaceutical research (Saroha, Chhavi, & Sharma, 2020).
properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClF3N4O3S/c1-14-2-4-16(23)13-18(14)29-8-10-30(11-9-29)21(31)7-6-20-27-17-12-15(22(24,25)26)3-5-19(17)34(32,33)28-20/h2-5,12-13H,6-11H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBGWCLORJQMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NS(=O)(=O)C4=C(N3)C=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide |
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